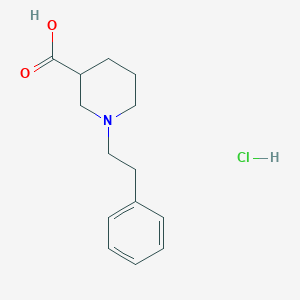

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine-based carboxylic acid derivative with a 2-phenylethyl substituent. For example, Tiagabine Hydrochloride (CAS: 145821-59-6), a closely related derivative, shares the piperidine-3-carboxylic acid core but includes a 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl group . This compound is notable for its role as an antiepileptic drug, acting as a GABA reuptake inhibitor .

Properties

IUPAC Name |

1-(2-phenylethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAKVBAGKSYUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom, using reagents like alkyl halides.

Cyclization: Intramolecular cyclization reactions can be catalyzed by transition metals like rhodium.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Biology: This compound is utilized in studies involving receptor binding and enzyme inhibition.

Industry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the uptake of γ-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA transporters . This inhibition can modulate neuronal activity and has implications for the treatment of neurological disorders.

Comparison with Similar Compounds

Enzyme Inhibition

- 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride (): Demonstrates potent inhibition of BChE (butyrylcholinesterase), AChE (acetylcholinesterase), and GST (glutathione S-transferase), outperforming many known inhibitors. Its furylmethyl group likely engages in π-π interactions with enzyme active sites .

- Tiagabine Hydrochloride : Specifically inhibits GABA transporter 1 (GAT1), highlighting the pharmacological relevance of piperidine-3-carboxylic acid derivatives in neurological disorders .

Biological Activity

1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a phenylethyl group and a carboxylic acid moiety. Its molecular formula is C13H17ClN2O2, and it exhibits characteristics typical of piperidine derivatives, which are known for their pharmacological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors.

- Introduction of the Phenylethyl Group : This is achieved through alkylation reactions.

- Carboxylic Acid Functionalization : The final step includes the introduction of the carboxylic acid functionality, often via oxidation or hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research indicates that this compound may act as a GABA uptake inhibitor, enhancing inhibitory neurotransmission in the central nervous system.

Case Studies and Research Findings

-

GABA Uptake Inhibition :

- A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant inhibition of GABA uptake in cultured cell lines expressing GAT1 (gamma-aminobutyric acid transporter 1) . This suggests potential applications in treating disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders.

-

Anticancer Activity :

- Recent investigations have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to 1-(2-Phenylethyl)piperidine-3-carboxylic acid were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics .

- Neuroprotective Effects :

Data Table: Biological Activities and Potency

Q & A

Q. What are the key steps in synthesizing 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride, and how can yield and purity be optimized?

- Methodological Answer : The synthesis typically involves (1) formation of the piperidine core, (2) introduction of the phenylethyl group via alkylation or reductive amination, and (3) final hydrochloride salt formation. For optimization:

- Use di-tert-butyl dicarbonate to protect amine intermediates, reducing side reactions .

- Employ cyclization under basic conditions (e.g., aqueous ammonia) to enhance ring closure efficiency .

- Purify intermediates via recrystallization or column chromatography to minimize impurities before salt formation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substituent positions on the piperidine ring and phenylethyl group (e.g., H NMR for proton environments, C NMR for carbon backbone) .

- HPLC-MS : Assess purity and detect trace impurities (e.g., residual intermediates or stereoisomers) using reversed-phase C18 columns and electrospray ionization .

- Elemental Analysis : Validate the hydrochloride salt stoichiometry by comparing experimental vs. theoretical C, H, N, and Cl percentages.

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis of chiral piperidine derivatives like this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Mobile phases with additives like trifluoroacetic acid improve resolution .

- Enzymatic Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer of a precursor, enabling isolation of the desired stereoisomer .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during asymmetric synthesis steps to guide reaction termination .

Q. What strategies address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., substituting the carboxylic acid with esters or amides) to identify pharmacophoric elements .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with target receptors, highlighting steric or electronic mismatches .

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to determine if rapid metabolism of analogs reduces observed activity .

Q. How can impurity profiling be conducted for this compound, especially in pharmaceutical contexts?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products, then characterize them via LC-MS/MS .

- Reference Standards : Use structurally related impurities (e.g., Fentanyl Impurity C, which shares a phenylethyl-piperidine motif) as benchmarks for chromatographic retention time matching .

- Quantitative NMR (qNMR) : Quantify low-abundance impurities without requiring pure reference materials by integrating proton signals relative to an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.